molecular formula C6H11NO4 B556353 (S)-Methyl 2-acetamido-3-hydroxypropanoate CAS No. 54322-41-7

(S)-Methyl 2-acetamido-3-hydroxypropanoate

Cat. No.: B556353
CAS No.: 54322-41-7
M. Wt: 161.16 g/mol
InChI Key: ONUNDAQVOOLWTH-YFKPBYRVSA-N
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Description

(S)-Methyl 2-acetamido-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUNDAQVOOLWTH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306728
Record name N-Acetyl-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54322-41-7
Record name N-Acetyl-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54322-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: [] The researchers highlight the limitation of naturally occurring amino acids in binding metal ions, which are crucial for many biological processes. Tyrosine, a coded amino acid, can be chemically modified to introduce metal-chelating groups. This research demonstrates how transforming tyrosine into a "pro-template" can create specific metal binding sites within peptides. This approach is significant as it offers a way to design peptides with tailored metal-binding properties, potentially mimicking the functionality of metalloenzymes.

ANone: [] While the research primarily focuses on the chemical synthesis and characterization of these modified peptides, it suggests their potential application in creating artificial metalloenzymes. By incorporating the pro-templates into peptide chains, researchers could design peptides with specific metal-binding affinities, mimicking the active sites of natural enzymes. This approach holds promise for developing novel catalysts for various chemical reactions or engineering peptides with specific biological activities.

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